molecular formula C10H12N4 B12110369 1H-1,2,4-Triazole-5-methanamine, 3-(2-methylphenyl)-

1H-1,2,4-Triazole-5-methanamine, 3-(2-methylphenyl)-

Cat. No.: B12110369
M. Wt: 188.23 g/mol
InChI Key: COAASGNBVVLIOG-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazole-5-methanamine, 3-(2-methylphenyl)- is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a methanamine group attached to the triazole ring and a 2-methylphenyl group at the third position. Triazoles are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methylphenyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of aminoguanidine with an appropriate aldehyde or ketone, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,4-Triazole-5-methanamine, 3-(2-methylphenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of functionalized triazole derivatives .

Scientific Research Applications

1H-1,2,4-Triazole-5-methanamine, 3-(2-methylphenyl)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazole-5-methanamine, 3-(2-methylphenyl)- involves its interaction with specific molecular targets. In biological systems, triazoles often inhibit enzymes by binding to their active sites, thereby disrupting essential biochemical pathways. For instance, triazole-based antifungal agents inhibit the enzyme lanosterol 14α-demethylase, which is crucial for ergosterol synthesis in fungi .

Comparison with Similar Compounds

  • 1H-1,2,4-Triazole-3-carboxylic acid
  • 1H-1,2,4-Triazole-5-carboxamide
  • 1H-1,2,3-Triazole derivatives

Uniqueness: 1H-1,2,4-Triazole-5-methanamine, 3-(2-methylphenyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2-methylphenyl group enhances its lipophilicity and may influence its interaction with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

[3-(2-methylphenyl)-1H-1,2,4-triazol-5-yl]methanamine

InChI

InChI=1S/C10H12N4/c1-7-4-2-3-5-8(7)10-12-9(6-11)13-14-10/h2-5H,6,11H2,1H3,(H,12,13,14)

InChI Key

COAASGNBVVLIOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NNC(=N2)CN

Origin of Product

United States

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